molecular formula C25H21N9O2 B15043491 6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15043491
M. Wt: 479.5 g/mol
InChI Key: BKUOGLLIOHWALK-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

The synthesis of 6-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Hydrazine Derivatization: The hydrazine moiety is introduced through a condensation reaction with the appropriate hydrazine derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and triazine moieties, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and indole-based compounds

Similar compounds include:

This detailed article provides a comprehensive overview of 6-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H21N9O2

Molecular Weight

479.5 g/mol

IUPAC Name

2-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H21N9O2/c1-16-21(20-9-5-6-10-22(20)27-16)15-26-33-25-31-23(28-17-7-3-2-4-8-17)30-24(32-25)29-18-11-13-19(14-12-18)34(35)36/h2-15,27H,1H3,(H3,28,29,30,31,32,33)/b26-15+

InChI Key

BKUOGLLIOHWALK-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC3=NC(=NC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC3=NC(=NC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.